molecular formula C8H6F3N3S B1225542 5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine

5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine

Cat. No.: B1225542
M. Wt: 233.22 g/mol
InChI Key: MIHOXIANEPXGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the lithiation of a pyridine derivative followed by trapping with electrophiles . Another approach includes the use of trifluoromethyl-containing building blocks in cyclocondensation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve scalable reactions such as the use of methyl hydrazine hydrochloride and controlled lithiation in flow processes to avoid precipitation . These methods ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium methoxide for substitution reactions, and ammonium formate for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been reported to act as a histamine H3 receptor antagonist . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine apart is its unique combination of a thiazole and pyridine ring, along with the presence of both a methyl and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6F3N3S

Molecular Weight

233.22 g/mol

IUPAC Name

5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C8H6F3N3S/c1-3-2-4(8(9,10)11)5-6(13-3)14-7(12)15-5/h2H,1H3,(H2,12,13,14)

InChI Key

MIHOXIANEPXGEH-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=N1)N=C(S2)N)C(F)(F)F

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(S2)N)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
Reactant of Route 2
5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
Reactant of Route 3
5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
Reactant of Route 4
5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
Reactant of Route 5
5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
Reactant of Route 6
5-Methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine

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